3-Ethoxy-[1,1'-biphenyl]-4-amine
Description
3-Ethoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position and an amine (-NH₂) group at the 4-position of the biphenyl scaffold. Biphenyl amines are widely used in organic electronics, pharmaceuticals, and materials science due to their tunable electronic and steric profiles .
The ethoxy group is electron-donating, which may enhance the amine's nucleophilicity and influence the molecule's solubility in organic solvents. However, the absence of explicit melting points or spectral data in the evidence necessitates inferences from structurally related compounds (e.g., methoxy or halogen-substituted biphenyl amines) .
Properties
IUPAC Name |
2-ethoxy-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-12(8-9-13(14)15)11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXYCBSVZPIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-[1,1'-biphenyl]-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure, which is known to facilitate various interactions with biological molecules. The presence of the ethoxy group enhances its solubility and may influence its pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target biomolecules, influencing their activity.
- π-π Interactions : The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function.
- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions, which may lead to the formation of more active derivatives.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms may include disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, it exhibited an IC50 value in the micromolar range against breast and prostate cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.2 |
| PC3 (Prostate) | 4.8 |
| HCT116 (Colon) | 6.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of biphenyl derivatives, including this compound. They evaluated their anticancer activity using the NCI's 60-cell line panel. The compound showed selective cytotoxicity against several cancer types, particularly leukemia and breast cancer cells.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of this compound. Using molecular docking studies, it was found that this compound binds effectively to the active site of certain kinases involved in cancer progression. This binding was associated with inhibition of downstream signaling pathways critical for tumor growth.
Future Directions
The promising biological activities observed in preliminary studies warrant further investigation into the pharmacological profiles and potential therapeutic applications of this compound. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structural Modifications : To optimize potency and selectivity against specific targets.
- Mechanistic Studies : To elucidate detailed pathways affected by this compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Ethoxy-[1,1'-biphenyl]-4-amine with key analogs:
Key Observations:
- Substituent Effects: Ethoxy and methoxy groups improve solubility in non-polar solvents compared to halogens (e.g., Br, F), which may enhance polar interactions .
- Thermal Stability : Methoxy and ethoxy derivatives likely exhibit lower melting points than halogenated analogs due to reduced intermolecular forces .
- Electronic Properties : Ethoxy’s electron-donating nature contrasts with fluoro’s electron-withdrawing effect, impacting charge transport in optoelectronic applications .
Torsional Energy Barriers
highlights torsional barriers (V₂) for biphenyl derivatives. For [1,1'-biphenyl]-4-amine, V₂ = -4.39 kcal/mol, while electron-withdrawing groups (e.g., -NO₂ in N,N-dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine) increase barriers (V₂ = -4.82 kcal/mol). The ethoxy group, being electron-donating, may slightly lower torsional energy compared to unsubstituted biphenyl (-4.25 kcal/mol), enhancing conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
